molecular formula C15H16O5 B12303243 2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy- CAS No. 78876-49-0

2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-

Cat. No.: B12303243
CAS No.: 78876-49-0
M. Wt: 276.28 g/mol
InChI Key: FMXSCHCLGOEVNM-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy- is a complex organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran core structure with methoxy and dimethyloxiranyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: This step involves the cyclization of a suitable precursor to form the benzopyran core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of Dimethyloxiranyl Group: The dimethyloxiranyl group is introduced via an epoxidation reaction, often using peracids or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 7-methoxy-: A simpler analog with similar core structure but lacking the dimethyloxiranyl group.

    2H-1-Benzopyran-2-one, 7-methoxy-6-(1,2,3-trihydroxy-3-methylbutyl)-: A compound with additional hydroxyl groups, leading to different chemical properties.

    2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-, (E)-: Another analog with a different substituent, affecting its reactivity and applications.

Uniqueness

2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy- stands out due to its unique combination of substituents, which confer distinct chemical properties and potential applications. The presence of both methoxy and dimethyloxiranyl groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

78876-49-0

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

7-[(3,3-dimethyloxiran-2-yl)methoxy]-6-methoxychromen-2-one

InChI

InChI=1S/C15H16O5/c1-15(2)13(20-15)8-18-12-7-10-9(6-11(12)17-3)4-5-14(16)19-10/h4-7,13H,8H2,1-3H3

InChI Key

FMXSCHCLGOEVNM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)COC2=C(C=C3C=CC(=O)OC3=C2)OC)C

Origin of Product

United States

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